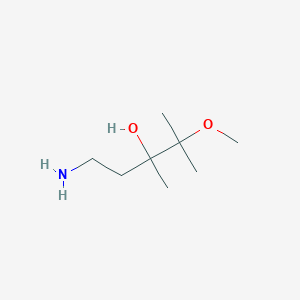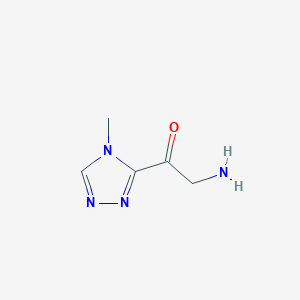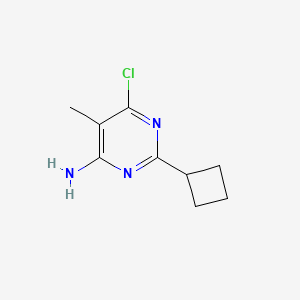
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyrimidine: A simpler pyrimidine derivative with similar chemical properties.
6-Chloro-2-methylpyrimidin-4-amine: Another halogenated pyrimidine with a different substitution pattern.
Uniqueness
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other pyrimidine derivatives .
特性
分子式 |
C9H12ClN3 |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
6-chloro-2-cyclobutyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3/c1-5-7(10)12-9(13-8(5)11)6-3-2-4-6/h6H,2-4H2,1H3,(H2,11,12,13) |
InChIキー |
NVHKMNFIUILBTM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1Cl)C2CCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


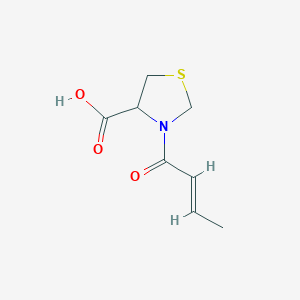
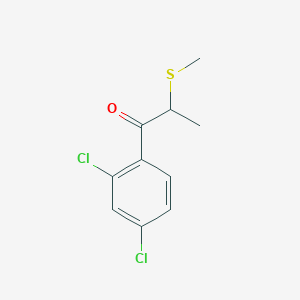

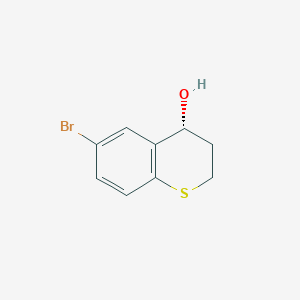
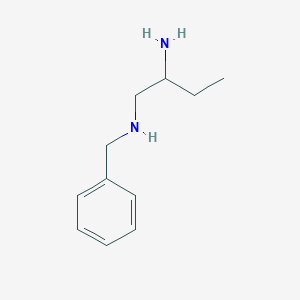
methanol](/img/structure/B13176889.png)
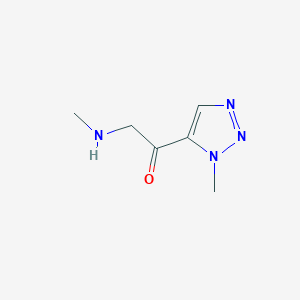
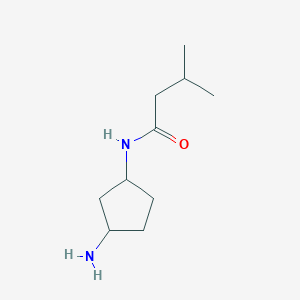
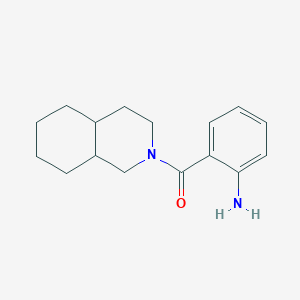
![1-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B13176907.png)
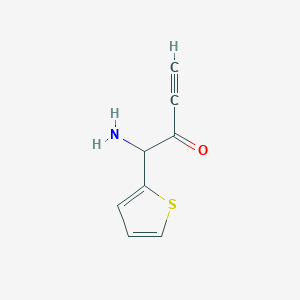
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
